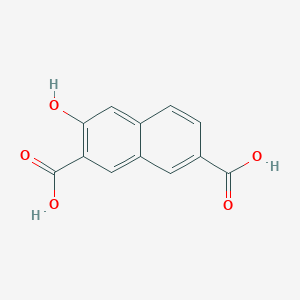

3-hydroxynaphthalene-2,7-dicarboxylic Acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxynaphthalene-2,7-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O5/c13-10-5-6-1-2-7(11(14)15)3-8(6)4-9(10)12(16)17/h1-5,13H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBXXOVRWRDFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431196 | |

| Record name | 2-hydroxynaphthalen-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160592-73-4 | |

| Record name | 2-hydroxynaphthalen-3,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry and Metal Organic Framework Mof Design

Ligand Functionalization and Coordination Modes of 3-Hydroxynaphthalene-2,7-dicarboxylic Acid

The coordination behavior of this compound is primarily governed by its three functional groups: two carboxylates (-COOH) and one hydroxyl (-OH). These groups provide multiple sites for binding to metal ions, leading to a variety of potential coordination modes and, consequently, diverse structural outcomes.

The carboxylate groups are the primary drivers of framework formation in MOFs. Upon deprotonation, each carboxylate group can coordinate to metal centers in several ways, including monodentate, bidentate chelating, and various bridging modes (e.g., µ₂-η¹:η¹, µ₂-η¹:η², etc.). mdpi.commdpi.com This versatility allows the dicarboxylate linker to connect multiple metal centers, extending the structure into one, two, or three dimensions. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the solvent system, and the reaction temperature.

The naphthalene (B1677914) scaffold of the ligand imposes significant constraints on the geometry of the resulting metal complexes and MOFs. As a large, rigid, and planar aromatic system, it dictates the spatial orientation of the carboxylate and hydroxyl functional groups. researchgate.netcanterbury.ac.nz This rigidity prevents the ligand from folding or rotating freely, meaning the distance and angle between the coordinating groups are relatively fixed. This pre-organization is a key principle in the rational design of MOFs, as it helps to predict and control the topology of the final framework. nih.govfrontiersin.org

For rare-earth elements, which have less predictable coordination geometries, the steric and electronic properties of the linker are dominant factors in determining the final structure. nih.govfrontiersin.orgnih.gov The bulky nature of the naphthalene core can lead to steric hindrance, influencing how linkers and solvent molecules pack around a metal center and potentially creating porous structures. nih.gov Electronically, the π-conjugated system of the naphthalene rings can engage in π-π stacking interactions, further stabilizing the framework and influencing its electronic and photophysical properties. researchgate.net

Structural Characterization of Naphthalene Dicarboxylate MOFs

The structural characterization of naphthalene dicarboxylate MOFs reveals a rich diversity of architectures, driven by the coordination preferences of the metal ion and the synthetic conditions employed. Single-crystal X-ray diffraction is the definitive technique for elucidating these complex structures.

MOFs based on naphthalene dicarboxylates and lanthanide ions, for example, exhibit a range of coordination numbers (from seven to nine) and form various SBUs. rsc.org Research on yttrium and 2,6-naphthalenedicarboxylic acid (2,6-NDC) has shown the formation of structures built from 1D inorganic chains, discrete dimeric SBUs, and trigonal trimeric clusters. frontiersin.org Alkaline earth metals like calcium and strontium can form rare tetranuclear square planar M₄(COO)₈ SBUs with amino-functionalized 2,6-NDC linkers, leading to 3D frameworks with unique underlying topologies such as the bcu or reo nets. rsc.org The resulting frameworks can range from dense 3D coordination polymers to open frameworks with 1D channels or interpenetrating networks. rsc.orgrsc.org The specific isomer of the naphthalene dicarboxylate linker plays a crucial role; for example, the linear geometry of 2,6-NDC often leads to different structures than the bent geometry of 1,8-NDC.

| Framework Name/Formula | Metal Ion | Linker | SBU Type | Topology | Dimensionality | Reference |

|---|---|---|---|---|---|---|

| [Y₂(NDC)₃(DMF)₂]n | Y³⁺ | 2,6-NDC | 1D chain | - | 3D | frontiersin.org |

| (CH₃)₂NH₂[Y₃(NDC)₃(HCOO)₃(OH)]n | Y³⁺ | 2,6-NDC | Trigonal Trimer [Y₃(μ₃-OH)] | MIL-88C related | 3D | nih.gov |

| SLUG-50 [Nd₂(NDC)₃O(DMF)₂] | Nd³⁺ | 2,6-NDC | 1D chain | - | 3D | rsc.org |

| [Ca₄(ANDC)₄(DEF)₄] | Ca²⁺ | Amino-2,6-NDC | Square Planar [Ca₄(COO)₈] | bcu | 3D | rsc.org |

Based on a comprehensive review of available scientific literature, it has not been possible to find specific research data on Metal-Organic Frameworks (MOFs) constructed using the chemical compound “this compound.” The provided outline requires detailed experimental findings for this specific ligand across various sub-disciplines of materials chemistry, including X-ray diffraction, pore structure analysis, and multiple functional applications.

The search results did not yield studies that specifically utilize “this compound” as a linker in the synthesis of MOFs. While extensive research exists for MOFs based on related ligands, such as other isomers of naphthalenedicarboxylic acid (e.g., 2,6-NDC, 1,4-NDC) or those with different functional groups, this information falls outside the strict scope of the current request.

Therefore, the following article cannot be generated as the specific, detailed, and scientifically accurate data required to populate the requested outline for MOFs based on “this compound” is not available in the public domain accessible through the conducted searches. Fulfilling the request would necessitate using data from analogous but distinct chemical compounds, which would violate the explicit instructions to focus solely on the specified topic.

Supramolecular Chemistry and Self Assembly Phenomena

Non-Covalent Interactions in 3-Hydroxynaphthalene-2,7-dicarboxylic Acid Systems

The foundational non-covalent interactions that govern self-assembly, such as hydrogen bonding and π-π stacking, are fundamental concepts in chemistry. nih.govmdpi.com However, specific studies detailing these interactions for this compound are not available.

No specific studies were found that analyze the hydrogen bonding networks of this compound. The molecule possesses both hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the carbonyl and hydroxyl oxygens), which would undoubtedly lead to the formation of extensive hydrogen-bonded structures. suprabank.orgnih.gov However, without experimental or computational data, any description of the specific motifs (e.g., dimers, catemers, sheets) in the solid state or in solution would be purely speculative.

The extended aromatic system of the naphthalene (B1677914) core suggests that π-π stacking interactions would play a significant role in the aggregation of this compound molecules. These interactions, driven by electrostatic and van der Waals forces, are common in naphthalene derivatives and contribute to the stability of supramolecular structures. nih.govnih.gov Hydrophobic interactions would also influence its aggregation in aqueous environments. However, no specific research was identified that quantifies these interactions or describes their geometric arrangement for this particular compound.

Construction of Supramolecular Architectures

The self-assembly of molecules into ordered structures is a cornerstone of supramolecular chemistry. While various naphthalene-based compounds are known to form complex architectures, specific examples involving this compound are absent from the available literature.

There is no evidence in the search results to suggest that this compound has been used to create ordered nanostructures like nanowires or layered materials. The synthesis of such structures typically requires a delicate balance of intermolecular forces, which has not been reported for this molecule.

The principles of molecular recognition and host-guest chemistry are widely applied using various macrocyclic hosts like cyclodextrins and calixarenes. nih.govthno.org Aromatic carboxylic acids can act as guests in these systems. mdpi.com However, no studies were found that specifically use this compound as either a host or a guest in a molecular recognition event.

Dynamic Supramolecular Systems and Stimuli-Responsiveness

Dynamic supramolecular systems, which can change their structure or properties in response to external stimuli (e.g., pH, light, temperature), are a major area of modern chemical research. nih.govnih.govnih.gov The carboxylic acid groups on this compound suggest a potential for pH-responsiveness, as their protonation state would change with pH, altering the hydrogen bonding and electrostatic interactions within an assembly. nih.govsuniv.ac.in Despite this potential, no research was found that investigates or utilizes this compound in the context of dynamic or stimuli-responsive supramolecular systems.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the bond structures of 3-hydroxynaphthalene-2,7-dicarboxylic acid.

FTIR Spectroscopy

The FTIR spectrum of this compound is characterized by distinct absorption bands that correspond to the various vibrational modes of its constituent functional groups. The presence of the carboxylic acid groups is prominently indicated by a broad O-H stretching band, typically observed in the 3600–2800 cm⁻¹ region, which arises from strong intermolecular hydrogen bonding. mdpi.com Another key feature is the sharp and intense C=O stretching vibration of the carboxylic acid, usually appearing around 1700 cm⁻¹. mdpi.commdpi.com

The aromatic nature of the naphthalene (B1677914) core gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. elixirpublishers.com In-plane and out-of-plane C-H bending vibrations are found in the 1300–1000 cm⁻¹ and 950–800 cm⁻¹ regions, respectively. elixirpublishers.com Furthermore, C-C stretching vibrations within the naphthalene ring system produce a series of bands in the 1600–1400 cm⁻¹ range. The C-O stretching of the hydroxyl group is also a notable feature.

Interactive Data Table: Key FTIR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |

| O-H Stretch (Carboxylic Acid) | 3600-2800 (broad) | -COOH | mdpi.com |

| C-H Stretch (Aromatic) | 3100-3000 | Ar-H | elixirpublishers.com |

| C=O Stretch (Carboxylic Acid) | ~1700 | -COOH | mdpi.commdpi.com |

| C-C Stretch (Aromatic Ring) | 1600-1400 | Naphthalene Core | elixirpublishers.com |

| C-H In-plane Bend | 1300-1000 | Ar-H | elixirpublishers.com |

| C-H Out-of-plane Bend | 950-800 | Ar-H | elixirpublishers.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis. The C-H stretching vibrations of the aromatic ring in naphthalene derivatives typically appear in the FT-Raman spectrum between 3066 and 2912 cm⁻¹. elixirpublishers.com The C-COOH stretching vibration is observed with medium intensity, confirming the presence of the carboxylic acid group. elixirpublishers.com Ring in-plane and out-of-plane bending vibrations are also detectable in the Raman spectrum, often appearing at wavenumbers such as 916, 722, and 600 cm⁻¹. elixirpublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the proton of the hydroxyl group (-OH) and the protons of the carboxylic acid groups (-COOH) are typically highly deshielded and appear as broad singlets at the downfield end of the spectrum. libretexts.orgresearchgate.net The chemical shifts of the aromatic protons on the naphthalene ring are influenced by the electronic effects of the hydroxyl and carboxylic acid substituents, generally appearing in the range of 7.0-8.5 ppm. The specific splitting patterns (e.g., doublets, triplets) and coupling constants of these aromatic protons provide crucial information for assigning their exact positions on the naphthalene ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the carboxylic acid groups are highly deshielded and resonate in the 160-180 ppm region. libretexts.org The carbon atom attached to the hydroxyl group (C-OH) also shows a characteristic downfield shift. The remaining carbon atoms of the naphthalene ring appear in the aromatic region, typically between 110 and 150 ppm. The precise chemical shifts of these carbons are influenced by the substitution pattern, allowing for unambiguous assignment of the carbon framework.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for a Naphthalene Dicarboxylic Acid Derivative

| Atom Position | Predicted Chemical Shift (ppm) | Functional Group/Environment | Reference |

| Carboxylic Acid Carbon | 160-180 | -COOH | libretexts.org |

| Aromatic Carbon (C-OH) | Downfield Shift | C-OH | np-mrd.orgnp-mrd.org |

| Aromatic Carbons | 110-150 | Naphthalene Ring | np-mrd.orgnp-mrd.org |

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic spectroscopy techniques are vital for understanding the photophysical behavior of this compound, including its ability to absorb and emit light.

UV-Visible absorption spectroscopy reveals the electronic transitions within the molecule. Naphthalene and its derivatives typically exhibit strong absorption in the ultraviolet region due to π → π* transitions within the aromatic system. uobabylon.edu.iqresearchgate.net The presence of the hydroxyl and carboxylic acid substituents can cause shifts in the absorption maxima (λ_max). The absorption spectrum of naphthalene derivatives generally shows multiple bands, corresponding to different electronic transitions. nih.gov The conjugation within the naphthalene ring system leads to absorptions at longer wavelengths compared to simpler aromatic compounds. uobabylon.edu.iq

Many naphthalene derivatives are known to be fluorescent, and this compound is expected to exhibit this property. researchgate.net Fluorescence spectroscopy measures the light emitted by the molecule after it has been excited to a higher electronic state. The fluorescence intensity and the emission wavelength can be highly sensitive to the solvent environment, a phenomenon known as solvatochromism. researchgate.net Studies on related hydroxynaphthoic acid compounds have shown that the fluorescence intensity can be significantly enhanced in the presence of certain metal ions and cyclodextrins. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, provides insights into the structural changes that occur in the excited state.

The characterization of the excited state is crucial for understanding the photophysics of the molecule. The excited state can undergo various processes, including proton transfer, especially given the presence of the acidic carboxylic acid and phenolic hydroxyl groups. nih.gov In some cases, excited-state intramolecular proton transfer (ESIPT) can lead to dual fluorescence, with emission from both the initial excited state and the proton-transferred tautomer. rsc.org The efficiency of these processes and the potential for energy transfer to other molecules are key aspects of the compound's photophysical profile.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. While typically used for solid samples, it can be applied to characterize thin films or adsorbed layers of this compound.

XPS analysis can confirm the presence of carbon, oxygen, and any other elements on the surface. High-resolution scans of the C 1s and O 1s regions can distinguish between the different chemical environments of these atoms. For instance, the C 1s spectrum can be deconvoluted to identify carbons in the naphthalene ring, the carboxyl groups (-COOH), and the carbon bonded to the hydroxyl group (C-OH). metall-mater-eng.comdiva-portal.org Similarly, the O 1s spectrum can differentiate between the oxygen atoms in the carbonyl (C=O) and hydroxyl (-OH) functionalities of the carboxylic acid and the phenolic hydroxyl group. metall-mater-eng.com This technique is particularly valuable for studying the interaction of the molecule with surfaces, such as in the formation of self-assembled monolayers or in catalytic applications. metall-mater-eng.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Typically, for a compound like this compound, electrospray ionization (ESI) would be a common technique, likely in negative ion mode to deprotonate the carboxylic acid groups. The analysis would confirm the molecular weight by identifying the [M-H]⁻ ion.

Fragmentation in MS/MS experiments would likely involve characteristic losses from the functional groups. For dicarboxylic acids, common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂). The presence of the hydroxyl group and the stable naphthalene ring system would also influence the fragmentation pattern, potentially leading to cleavages within the aromatic structure under higher energy conditions. The precise fragmentation pattern, which is crucial for structural confirmation, would need to be determined experimentally.

Chromatographic and Electrophoretic Techniques for Purity and Isomer Separation

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of aromatic carboxylic acids. For this compound, a reversed-phase HPLC method would be appropriate. This would typically involve a C18 column and a mobile phase consisting of an aqueous acidic solution (like water with formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The acidic mobile phase suppresses the ionization of the carboxylic acid groups to ensure good peak shape and retention.

The separation of isomers of naphthalene dicarboxylic acids can be challenging due to their similar structures and polarities. google.com The position of the hydroxyl and carboxylic acid groups on the naphthalene ring will influence the compound's polarity and its interaction with the stationary phase, allowing for separation from other isomers. For instance, the elution order would depend on the specific column chemistry and mobile phase composition. Purity assessment by HPLC would involve quantifying the main peak area relative to any impurity peaks. nih.gov

Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for charged species like deprotonated carboxylic acids. In the case of this compound, methods like Capillary Zone Electrophoresis (CZE) or Micellar Electrokinetic Chromatography (MEKC) could be employed.

In CZE, the separation is based on the charge-to-size ratio of the analytes. At a pH above the pKa values of the carboxylic acid groups, the compound would be anionic and migrate toward the anode. The electrophoretic mobility would be specific to its structure.

MEKC, which uses surfactants (micelles) in the buffer, could also be used to separate the target compound from neutral impurities or to resolve isomers. nih.gov The differential partitioning of the analytes between the aqueous buffer and the micelles provides an additional separation mechanism. The choice of buffer pH, surfactant type, and concentration would be critical parameters to optimize for achieving separation.

While these techniques are applicable, specific published methods with detailed experimental conditions and results (e.g., retention times, electropherograms) for this compound could not be located.

Data Tables

Computational and Theoretical Investigations

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the intrinsic properties of 3-hydroxynaphthalene-2,7-dicarboxylic acid, offering a detailed picture of its electronic landscape and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties and Molecular Orbitals (HOMO-LUMO)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the ground state properties of molecules like this compound. DFT calculations can accurately predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations are fundamental to understanding the molecule's three-dimensional structure and steric factors.

A key aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A smaller HOMO-LUMO gap generally indicates higher reactivity. For aromatic carboxylic acids, the distribution of HOMO and LUMO orbitals is typically spread across the π-system of the naphthalene (B1677914) core and the carboxyl groups.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures the polarity of the molecule |

Note: The values in this table are hypothetical and serve as illustrative examples of what DFT calculations would yield. Actual values would require specific computational studies.

Theoretical Acidity and Proton Transfer Studies

The acidic nature of this compound, stemming from its carboxylic acid and hydroxyl groups, can be theoretically investigated. Computational methods can predict the pKa values of the acidic protons, providing a quantitative measure of their acidity. These calculations often involve thermodynamic cycles and consideration of the solvent environment. Understanding the theoretical acidity is crucial for predicting its behavior in different pH conditions and for designing its applications in areas like catalysis and materials synthesis where proton transfer is a key step.

Furthermore, theoretical studies can model the process of proton transfer, a fundamental reaction in many chemical and biological systems. For this compound, this could involve intramolecular proton transfer between the hydroxyl and a neighboring carboxyl group, or intermolecular proton transfer to a solvent or a basic molecule. Such studies provide insights into the reaction mechanisms and the energy barriers associated with these processes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing these predicted shifts with experimental data, the assignment of signals in the NMR spectrum can be confirmed.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These calculations help in assigning the various absorption bands to specific vibrational modes of the molecule, such as the stretching and bending of the O-H, C=O, and C-O bonds of the carboxylic acid and hydroxyl groups, as well as the vibrations of the naphthalene ring.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum chemical methods are excellent for studying the properties of a single molecule, molecular dynamics (MD) simulations are employed to understand the behavior of the molecule in a condensed phase, such as in a solution or within a crystal lattice. MD simulations model the movement of atoms over time, providing insights into the conformational flexibility of this compound. These simulations can reveal the different conformations the molecule can adopt and the energy landscape connecting them.

MD simulations are also invaluable for studying intermolecular interactions. For instance, they can model how molecules of this compound interact with each other and with solvent molecules through hydrogen bonding and van der Waals forces. This information is crucial for understanding its solubility, crystallization behavior, and self-assembly properties.

Advanced Computational Modeling of Metal-Ligand Interactions and MOF Properties

The dicarboxylic acid functionality of this compound makes it an excellent ligand for the construction of Metal-Organic Frameworks (MOFs). Advanced computational modeling plays a pivotal role in this field. By modeling the interaction between the carboxylate groups of the ligand and various metal ions, it is possible to predict the coordination geometries and the resulting structures of the MOFs.

These computational models can also be used to predict the properties of the resulting MOFs, such as their pore size, surface area, and gas adsorption capabilities. This predictive power is instrumental in the rational design of novel MOFs with tailored properties for specific applications, such as gas storage, separation, and catalysis.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a series of related compounds, including derivatives of this compound, QSPR models can be developed to predict properties such as solubility, melting point, and chromatographic retention times based on calculated molecular descriptors.

These descriptors, derived from the molecule's computational structure, can include electronic, topological, and geometric parameters. QSPR models, once validated, can be used for the rapid screening of virtual libraries of compounds to identify candidates with desired properties, thereby accelerating the discovery and development process.

Emerging Applications in Functional Materials Science

Utilization in Advanced Polymer and Composite Systems

The presence of three reactive sites on the 3-hydroxynaphthalene-2,7-dicarboxylic acid molecule makes it a compelling monomer for the synthesis of advanced polymers with unique architectures and properties.

As Monomers for High-Performance Polyesters

This compound serves as a trifunctional monomer in the production of high-performance polyesters. In polycondensation reactions, both the carboxyl groups and the hydroxyl group can form ester linkages. pcimag.com This allows it to react with traditional diols and dicarboxylic acids to be incorporated into polyester (B1180765) chains. The rigid, aromatic naphthalene (B1677914) unit is known to enhance the thermal stability and mechanical strength of polyesters. google.com For instance, polyesters based on naphthalenedicarboxylic acids exhibit higher heat resistance compared to those made with more common dicarboxylic acids like terephthalic acid. google.com The inclusion of this monomer can lead to polyesters with improved properties suitable for demanding applications. google.comgoogleapis.com

Table 1: Functional Groups of this compound and Their Role in Polyester Synthesis

| Functional Group | Position | Role in Polymerization | Resulting Linkage |

| Carboxylic Acid | C-2 | Reacts with a hydroxyl group (from a diol or another monomer) | Ester |

| Carboxylic Acid | C-7 | Reacts with a hydroxyl group (from a diol or another monomer) | Ester |

| Hydroxyl Group | C-3 | Reacts with a carboxylic acid group (from another monomer) | Ester |

Influence on Polymer Architecture and Network Formation

The defining characteristic of this compound as a monomer is its trifunctionality, which enables the formation of non-linear polymer architectures. youtube.com While bifunctional monomers (like terephthalic acid or ethylene (B1197577) glycol) create linear polymer chains, the introduction of a trifunctional monomer like this one serves as a branching point. youtube.comnih.gov

During polymerization, after two of its functional groups have reacted to incorporate it into a growing polymer chain, the third functional group remains available to initiate a new chain, leading to a branched or hyperbranched structure. At higher concentrations, these branches can connect, resulting in a three-dimensional cross-linked polymer network. acs.org This network structure significantly impacts the material's properties, leading to increased rigidity, higher glass transition temperatures, and improved solvent resistance compared to their linear counterparts. pcimag.com The ability to control the degree of branching and cross-linking by adjusting the monomer feed ratio allows for the precise tuning of the final polymer's mechanical and thermal properties. ibm.com

Table 2: Comparison of Polymer Architectures

| Property | Linear Polymers (from Bifunctional Monomers) | Network Polymers (using Trifunctional Monomers) |

| Structure | Long, individual chains | 3D, interconnected network |

| Solubility | Often soluble in appropriate solvents | Generally insoluble, may swell |

| Melting | Can be semi-crystalline with a distinct melting point | Typically amorphous, does not melt (decomposes) |

| Mechanical Strength | Variable, often flexible | High rigidity and hardness |

| Thermal Stability | Good | Excellent, higher decomposition temperature |

Integration into Organic Electronic and Optoelectronic Devices

Naphthalene and its derivatives are well-known for their unique photophysical and electronic properties, making them excellent candidates for use in organic electronic devices. nih.gov The rigid, planar π-conjugated system of the naphthalene core facilitates efficient charge transport and often results in strong fluorescence. nih.govgatech.edu

The specific substitution pattern of this compound influences its electronic energy levels (HOMO/LUMO), which is a critical factor for its application in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). researchgate.netmdpi.com It can be used as a fundamental building block for synthesizing larger, more complex organic semiconductors. rsc.org For example, naphthalene diimide derivatives are used to create n-type semiconductors with high electron mobility and stability, which are crucial for efficient organic field-effect transistors (OFETs). gatech.edu The presence of carboxylic acid and hydroxyl groups provides convenient handles for further chemical modification, allowing for the fine-tuning of its electronic and optical properties to meet the specific requirements of a device. gatech.edu The inherent fluorescence of naphthalene-based compounds is also a significant advantage, particularly for applications in OLEDs where they can function as emissive materials. sci-hub.sersc.orgrsc.org

Nanomaterials Synthesis and Surface Functionalization

The functional groups of this compound make it an effective molecule for the synthesis and surface modification of nanomaterials. nih.govmdpi.com The two carboxylic acid groups can act as strong anchoring points to the surfaces of various nanoparticles, especially metal oxides like titania (TiO₂) or iron oxides (Fe₃O₄). mdpi.comcd-bioparticles.netresearchgate.net

This surface functionalization, or "carboxylation," is a key technique to alter the properties of nanoparticles. cd-bioparticles.net By attaching this compound to a nanoparticle surface, its dispersibility in different solvents can be dramatically improved. cd-bioparticles.netresearchgate.net For example, the carboxyl groups can render a hydrophobic nanoparticle surface more hydrophilic, enhancing its stability in aqueous solutions, which is critical for many biological and environmental applications. cd-bioparticles.netresearchgate.net Furthermore, once anchored, the rest of the molecule—the naphthalene core and the hydroxyl group—is exposed, presenting a new interface with the surrounding environment. This can be used to impart specific functionalities, such as fluorescence for bio-imaging applications or to create specific interaction sites for further chemical reactions. nih.gov

Surface Science and Interface Engineering

In surface science, this compound can be used to precisely engineer the properties of various substrates through the formation of self-assembled monolayers (SAMs). SAMs are highly ordered, single-molecule-thick layers that spontaneously form on a surface. The carboxylic acid groups of the molecule can bind strongly to suitable substrates, such as indium tin oxide (ITO) or metal surfaces. acs.org

Once the monolayer is formed, the naphthalene units create a new, well-defined surface. The orientation of these rigid aromatic rings can significantly alter the surface energy, wettability, and electronic characteristics of the substrate. For instance, creating a SAM of this molecule on a conductive oxide like ITO can modify its work function, which is a crucial parameter for optimizing charge injection and extraction in organic electronic devices like solar cells and OLEDs. acs.org Studies on similar aromatic dicarboxylic acids have shown that they form highly ordered, two-dimensional structures on surfaces, demonstrating the potential for creating precisely controlled interfaces. researchgate.netsigmaaldrich.cn This level of control is essential for fabricating high-performance electronic devices and sensors.

Catalytic Systems Beyond Framework Structures

While dicarboxylic acids are common building blocks for metal-organic frameworks (MOFs), which are known for their catalytic applications, this compound also has potential in non-framework catalytic systems. The field of organocatalysis, which uses small organic molecules to accelerate chemical reactions, offers a metal-free and environmentally friendly alternative to traditional catalysis. wikipedia.org

Carboxylic acids, in general, can act as catalysts for various reactions. nih.gov More specifically, hydroxy-carboxylic acids are known to participate in and catalyze reactions such as aldol-type additions and alkylations. mdpi.comnih.govacs.org The this compound molecule combines a hydroxyl group and two carboxylic acid functions on a rigid scaffold. This arrangement can facilitate reactions by acting as a proton shuttle or by activating substrates through hydrogen bonding. Furthermore, the molecule can act as a chelating ligand, binding to a metal center through its hydroxyl and one or both of its carboxylate groups. The resulting soluble metal complex could then function as a homogeneous catalyst, where the naphthalene ligand influences the steric and electronic environment of the metal, thereby tuning its catalytic activity and selectivity for specific chemical transformations.

Future Perspectives and Interdisciplinary Research Directions

Innovation in Green Synthesis and Biocatalytic Pathways for Naphthalene (B1677914) Dicarboxylic Acids

The increasing demand for sustainable chemical production is a major driver for developing bio-based manufacturing processes. nih.gov Traditional chemical syntheses often rely on harsh conditions and petroleum-based feedstocks. In contrast, green synthesis and biocatalysis offer environmentally benign alternatives. Future research will likely focus on engineering microbial hosts to produce naphthalene dicarboxylic acids from renewable resources. nih.gov

Several biosynthetic pathways could be explored and engineered for this purpose. For instance, pathways based on a reversal of the β-oxidation cycle, which elongates acyl-chains using acetyl-CoA, have been successfully used to create dicarboxylic acids. nih.gov Another promising approach involves engineered polyketide synthase (PKS) systems, which can catalyze condensation reactions to form dicarboxylic acid intermediates. nih.gov

Furthermore, understanding the natural degradation pathways of naphthalene in microorganisms like Rhodococcus sp. can provide crucial insights. nih.gov These organisms break down naphthalene into simpler molecules like salicylate, which is then further metabolized. nih.gov By harnessing and modifying the enzymes from these pathways, it may be possible to design novel biocatalytic routes that convert naphthalene or related feedstocks into 3-hydroxynaphthalene-2,7-dicarboxylic acid. This would involve a multidisciplinary approach combining synthetic biology, metabolic engineering, and enzymology to create efficient and sustainable production methods.

Table 1: Potential Biocatalytic Strategies for Dicarboxylic Acid Synthesis

| Pathway | Description | Key Intermediates | Potential for Naphthalene Dicarboxylic Acids |

| Reversal β-Oxidation | A synthetic pathway that elongates carbon chains using acetyl-CoA. nih.gov | β-ketoacyl-CoA, Acyl-CoA nih.gov | Could be adapted to build upon a naphthalene-derived starting unit. |

| Engineered PKS | Utilizes polyketide synthases to catalyze condensation and reduction reactions. nih.gov | 3-hydroxy-adipyl-ACP nih.gov | Offers a modular approach to assemble complex molecules like functionalized naphthalene dicarboxylic acids. |

| Modified Naphthalene Catabolism | Leverages enzymes from natural naphthalene degradation pathways found in bacteria. nih.gov | 1,2-dihydroxynaphthalene, Salicylate nih.gov | Enzymes could be engineered to halt degradation at a desired dicarboxylic acid product. |

Rational Design of Next-Generation MOFs and Hybrid Materials with Enhanced Performance

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers. ensicaen.fr The ability to tune their structure and function through the choice of building blocks makes them promising for applications in gas storage, separation, and catalysis. nih.govosti.gov The rational design of MOFs, guided by the principles of reticular chemistry, allows for the creation of materials with targeted topologies and pore environments. nih.govosti.govrsc.org

Naphthalene dicarboxylic acids are excellent candidates for MOF linkers due to their rigidity and aromatic nature. wikipedia.org While 2,6-naphthalenedicarboxylic acid is commonly used, the unique structure of this compound offers distinct advantages. wikipedia.orgfrontiersin.org The alternative positioning of the carboxylate groups can lead to new, unexplored network topologies, and the hydroxyl group can serve as a site for post-synthetic modification, allowing for the introduction of new functionalities into the framework.

Coordination modulation, where competing ligands are added during synthesis, is a powerful tool for controlling the self-assembly of MOFs, particularly with rare-earth metals where it can direct the formation of specific polymorphs. frontiersin.orgnih.gov Applying this technique to syntheses involving this compound could unlock a wide variety of new materials. nih.gov The rational design approach, combining linker selection and synthesis control, will be key to developing next-generation MOFs with enhanced stability and performance for specific applications like selective gas capture or heterogeneous catalysis. nih.govrsc.org

Table 2: Comparison of Naphthalene-Based Linkers for MOF Synthesis

| Linker | Key Structural Feature | Potential MOF Properties |

| 2,6-Naphthalenedicarboxylic acid | Linear, symmetric arrangement of carboxylates. wikipedia.org | Often forms robust, porous frameworks; precursor to PEN polyester (B1180765). wikipedia.org |

| 1,4,5,8-Naphthalenetetracarboxylic acid | Four carboxylate groups on the naphthalene core. researchgate.net | Can form highly connected and stable networks with redox activity. researchgate.netsci-hub.se |

| This compound | Asymmetric carboxylate placement and a hydroxyl functional group. | Potential for novel topologies, chiral frameworks, and post-synthetic modification at the -OH site. |

Advanced Characterization Techniques for In Situ and Operando Studies

To fully understand and optimize the performance of materials derived from this compound, particularly MOFs, it is crucial to characterize their structure and behavior under working conditions. ensicaen.fr Advanced characterization is a rate-limiting step in the development of many functional materials. wuttkescience.com Future research will increasingly rely on in situ and operando techniques, which probe materials during processes like gas adsorption or catalytic reactions. ensicaen.frmdpi.com

Operando infrared (IR) spectroscopy, for example, can monitor the interaction of guest molecules with active sites within a MOF, providing mechanistic insights into catalytic processes. ensicaen.fr Advanced fluorescence techniques, such as fluorescence lifetime imaging microscopy (FLIM), can reveal the spatial distribution of functional groups within a single MOF crystal, which is impossible to determine with bulk characterization methods. wuttkescience.com Other important techniques include those based on synchrotron X-rays, which can describe the local atomic structure and bonding environments in great detail. mdpi.commdpi.com These advanced methods are essential for establishing clear structure-property relationships, which are necessary to truly design materials for specific functions. mdpi.com

Table 3: Advanced Characterization Techniques for MOF Analysis

| Technique | Information Provided | Relevance to MOFs |

| Operando IR Spectroscopy | Real-time monitoring of vibrational modes of adsorbed species and the framework itself under reaction conditions. ensicaen.fr | Elucidates reaction mechanisms and identifies active sites. ensicaen.fr |

| Fluorescence Lifetime Imaging (FLIM) | Maps the spatial distribution and local environment of fluorescent functional groups. wuttkescience.com | Visualizes functionalization patterns and detects nanoscale defects. wuttkescience.com |

| Synchrotron X-Ray Techniques | Detailed information on crystal structure, local atomic coordination, and electronic states. mdpi.commdpi.com | Precisely determines framework structure and the nature of metal-ligand bonding. |

| Gas Sorption Analysis | Measures pore size, pore volume, and surface area. mdpi.com | Quantifies the porosity of the material, which is critical for storage and separation applications. |

Predictive Computational Chemistry for Accelerated Material Discovery and Design

Computational chemistry provides powerful predictive tools that can significantly accelerate the discovery and design of new materials, circumventing time-consuming and expensive trial-and-error synthesis. By using methods like Density Functional Theory (DFT), researchers can model the formation of hypothetical MOFs from this compound and various metal nodes before entering the lab.

These computational models can predict key properties of the resulting materials, such as their crystal structure, pore geometry, and thermal stability. Furthermore, simulations can be used to assess the material's performance in specific applications. For example, Grand Canonical Monte Carlo (GCMC) simulations can predict gas adsorption isotherms, providing an estimate of the material's capacity for storing gases like hydrogen or carbon dioxide. Molecular dynamics (MD) simulations can be used to study the diffusion of molecules through the MOF pores, which is crucial for separation applications. By screening a large number of potential structures computationally, research efforts can be focused on synthesizing only the most promising candidates, leading to a more efficient and rational design process.

Exploration of Novel Supramolecular Architectures with Tunable Functions

Beyond the rigid frameworks of MOFs, this compound is an ideal building block for creating complex supramolecular architectures through non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net The specific geometry of the hydroxyl and carboxylic acid groups allows the molecule to act as both a hydrogen bond donor and acceptor, enabling self-assembly into a variety of structures such as tapes, sheets, or three-dimensional networks. researchgate.net

The formation of these architectures can be influenced by factors such as solvent choice and the presence of co-crystallizing molecules, offering a pathway to tunable functions. For example, by co-crystallizing with other complementary molecules, it may be possible to create porous organic solids for gas storage or to design materials where the fluorescence of the naphthalene core is modulated by the presence of specific guest molecules, leading to sensory applications. The study of how this single molecule assembles under different conditions opens a rich field for discovering new soft materials with emergent properties based on predictable and designable intermolecular interactions.

Q & A

Q. What are the recommended methods for confirming the structural identity of 3-hydroxynaphthalene-2,7-dicarboxylic acid in synthesized samples?

- Methodological Answer: Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) to assess purity (≥95%). Cross-referencing spectral data with established databases or literature is critical. For example, ¹H NMR peaks near δ 8.5–9.0 ppm typically correspond to aromatic protons, while carboxylic acid protons may appear as broad signals .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer: Optimize reaction conditions by controlling stoichiometry (e.g., 1:1 molar ratio of precursors), solvent selection (ethanol or methanol for reflux), and reaction duration (1–3 hours). Post-synthesis purification via vacuum sublimation (≥250°C) or recrystallization from dimethylformamide (DMF)/water mixtures enhances purity. Monitor reaction progress using thin-layer chromatography (TLC) and characterize intermediates via Fourier-transform infrared spectroscopy (FTIR) to track carboxylate formation .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

- Methodological Answer: The compound is soluble in polar aprotic solvents like DMF and DMSO, moderately soluble in methanol, and slightly soluble in water. Sonication at 40–50°C for 15–30 minutes improves dissolution in aqueous systems. Avoid non-polar solvents (e.g., hexane) due to limited solubility. Pre-saturation of solvents with CO₂ can enhance dissolution in aqueous media for biological studies .

Advanced Research Questions

Q. What design considerations are critical when using this compound as a ligand in metal-organic frameworks (MOFs) for gas adsorption?

- Methodological Answer: The ligand’s geometry (e.g., dihedral angle between carboxylate groups) determines MOF topology. Coordinate with metals like Zn²+ or Cd²+ to form rigid, porous frameworks. Test gas adsorption (e.g., CO₂, CH₄) using volumetric or gravimetric analyzers. For instance, Zn-MOFs derived from similar dicarboxylic acids exhibit surface areas >1,000 m²/g and CO₂ uptake of ~2.5 mmol/g at 1 bar .

Q. How does the hydroxyl group position influence the supramolecular assembly of this compound in crystalline materials?

- Methodological Answer: The hydroxyl group at the 3-position facilitates hydrogen bonding, directing 2D sheet or 3D network formation. Compare with non-hydroxylated analogues (e.g., naphthalene-2,7-dicarboxylic acid) via single-crystal X-ray diffraction (SCXRD) to assess packing differences. Computational modeling (e.g., DFT) can predict hydrogen bond strengths (≈20–30 kJ/mol) and π-π stacking interactions (≈5–10 kJ/mol) .

Q. What advanced analytical strategies resolve discrepancies in reported physicochemical properties of this compound derivatives?

- Methodological Answer: Address contradictions (e.g., melting point variations) using differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) to assess thermal stability. Pair synchrotron XRD with solid-state NMR to resolve crystallographic ambiguities. For example, discrepancies in sublimation temperatures may arise from impurities detectable via HPLC-MS/MS .

Q. How can this compound be functionalized to enhance selectivity in environmental remediation applications?

- Methodological Answer: Introduce sulfonic (-SO₃H) or amino (-NH₂) groups via electrophilic substitution to modify electron density and chelation capacity. Test functionalized derivatives for heavy metal adsorption (e.g., Pb²+, Cd²+) using inductively coupled plasma mass spectrometry (ICP-MS). For example, thiol-functionalized MOFs achieve >90% Pb²+ removal within 30 minutes at pH 6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.